Ethanone, 1-[4-(1-methylethenyl)phenyl]-
Overview
Description
Ethanone, 1-[4-(1-methylethenyl)phenyl]- is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . It is also known as p-Isopropenylacetophenone. This compound is characterized by its aromatic ketone structure, which includes a phenyl ring substituted with an isopropenyl group and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, 1-[4-(1-methylethenyl)phenyl]- can be synthesized through various organic synthesis methods. . The reaction proceeds as follows:
C6H5CH(CH3)CH2+CH3COClAlCl3C6H4(CH(CH3)CH2)COCH3+HCl
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-[4-(1-methylethenyl)phenyl]- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Ethanone, 1-[4-(1-methylethenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-methylethenyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ketone structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The specific molecular targets and pathways depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes .
Comparison with Similar Compounds
Ethanone, 1-[4-(1-methylethenyl)phenyl]- can be compared with other similar compounds such as:
Acetophenone: Lacks the isopropenyl group, making it less reactive in certain substitution reactions.
p-Isopropylacetophenone: Similar structure but with an isopropyl group instead of an isopropenyl group, affecting its reactivity and applications.
Cuminone: Another name for p-Isopropylacetophenone, highlighting the structural similarity.
Conclusion
Ethanone, 1-[4-(1-methylethenyl)phenyl]- is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it valuable for organic synthesis, biological studies, and industrial production.
Properties
IUPAC Name |
1-(4-prop-1-en-2-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUYUVKNFDYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021625 | |
Record name | p-Isopropenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5359-04-6 | |
Record name | Ethanone, 1-(4-(1-methylethenyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005359046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isopropenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(1-Methylethenyl)phenyl]ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GD76CV6K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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